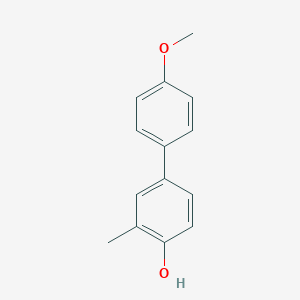

4-(4-Methoxyphenyl)-2-methylphenol

Description

BenchChem offers high-quality 4-(4-Methoxyphenyl)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKSFBWFAHYWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541989 | |

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103594-29-2 | |

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical structure and properties of 4-(4-Methoxyphenyl)-2-methylphenol

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-methylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)-2-methylphenol, a biphenyl derivative incorporating both a methylphenol and a methoxyphenyl moiety. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, physicochemical properties, a robust synthetic route via Suzuki-Miyaura coupling, and detailed protocols for its characterization. Furthermore, it explores the compound's potential antioxidant activity, a characteristic often associated with methoxyphenols, and discusses its relevance in the broader context of drug discovery.[3][4]

Foundational Chemistry and Physicochemical Profile

A thorough understanding of a compound begins with its fundamental identity and physical characteristics. These data points are critical for handling, experimental design, and predicting behavior in various systems.

Chemical Identity

-

IUPAC Name: 4-(4-Methoxyphenyl)-2-methylphenol

-

Synonyms: While this specific compound is not widely commercialized, related structures might be referred to by codes or alternative nomenclature such as 4'-Methoxy-2'-methyl-[1,1'-biphenyl]-4-ol.

-

Molecular Formula: C₁₄H₁₄O₂

-

Molecular Weight: 214.26 g/mol

Physicochemical Properties

The properties of 4-(4-Methoxyphenyl)-2-methylphenol are predicted based on the functional groups present. Experimental validation is a mandatory step following synthesis.

| Property | Predicted Value / Observation | Rationale & Significance |

| Appearance | White to off-white crystalline solid. | The biphenyl core provides a rigid, planar structure conducive to crystal lattice formation. Purity can affect coloration. |

| Melting Point | Not experimentally determined. Expected to be a sharp range for a pure sample. | Melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.[5] |

| Boiling Point | High; decomposition may occur before boiling at atmospheric pressure. | The high molecular weight and polar hydroxyl group lead to strong intermolecular forces, requiring significant energy to vaporize. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Limited solubility in water. | The phenolic hydroxyl group allows for some polarity, but the large, nonpolar biphenyl backbone dominates, dictating solubility in organic media. |

Synthesis and Structural Elucidation

The creation and verification of a target molecule are foundational steps in any chemical research endeavor. For biphenyl structures, palladium-catalyzed cross-coupling reactions are the industry standard due to their efficiency, reliability, and functional group tolerance.[6][7]

Recommended Synthetic Route: Suzuki-Miyaura Coupling

Expertise & Rationale: The Suzuki-Miyaura coupling is the chosen method for synthesizing 4-(4-Methoxyphenyl)-2-methylphenol. Its advantages over other cross-coupling reactions (e.g., Stille, Negishi) include the use of stable and commercially available boronic acids, mild reaction conditions, and the generation of non-toxic, easily removable inorganic byproducts.[6][7] This makes the process scalable and environmentally more benign. The reaction couples an organoboron species with an organohalide. For this synthesis, we will couple 4-methoxyphenylboronic acid with 4-bromo-2-methylphenol.

Catalytic Cycle Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1][7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-methylphenol

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylphenol (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture of toluene (20 mL) and water (5 mL). Degassing (e.g., by bubbling nitrogen through the solvent for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Structural Elucidation and Purity Assessment

Confirming the structure and purity of the synthesized compound is a non-negotiable step, ensuring the reliability of any subsequent biological or chemical data.

Workflow for Compound Characterization

Caption: Standard workflow for the characterization of a synthesized organic compound.

Protocol 1: Melting Point Determination [8]

-

Sample Preparation: Place a small amount of the dried, purified solid into a capillary tube, sealed at one end.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure sample should have a sharp melting range (≤ 2 °C).[5]

Protocol 2: ¹H NMR Spectroscopy [9]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

-

Data Analysis: Process the data, referencing the solvent peak. Integrate the peaks to determine proton ratios.

-

Expected Signals:

-

Aromatic Protons: Signals in the range of 6.5-8.0 ppm.[10][11] The specific splitting patterns (doublets, triplets, etc.) will depend on the substitution pattern and coupling between adjacent protons.

-

Phenolic -OH: A broad singlet, chemical shift is concentration and solvent dependent.

-

Methoxy -OCH₃: A sharp singlet around 3.8-4.0 ppm.

-

Aryl -CH₃: A sharp singlet around 2.0-2.5 ppm.[10]

-

Protocol 3: High-Resolution Mass Spectrometry (HRMS) [12]

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the HRMS instrument, often equipped with an electrospray ionization (ESI) source.

-

Data Interpretation: The instrument measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. For C₁₄H₁₄O₂, the expected exact mass [M-H]⁻ would be ~213.0916.

Potential Biological Activity and Applications

The structural motifs within 4-(4-Methoxyphenyl)-2-methylphenol—the methoxyphenol and biphenyl core—are prevalent in a wide range of biologically active molecules.[3][13]

Antioxidant Properties

Mechanistic Insight: Phenolic compounds are well-established antioxidants.[4] Their primary mechanism of action involves scavenging harmful free radicals by donating the hydrogen atom from their hydroxyl (-OH) group. This process stabilizes the radical and forms a relatively stable phenoxyl radical, which can be further stabilized by resonance within the aromatic ring. The presence of the electron-donating methoxy and methyl groups is expected to enhance this activity by stabilizing the resulting phenoxyl radical.[3]

Antioxidant Radical Scavenging Mechanism

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Protocol 4: DPPH Radical Scavenging Assay [14][15]

-

Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a standard solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (typically ~0.1 mM).

-

Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a control well with only methanol and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging.

-

Calculation: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[3]

Relevance in Drug Development

The biphenyl moiety is considered a "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, which is critical for binding to biological targets like enzymes and receptors.[2] Biphenyl derivatives have been successfully developed into drugs with a wide range of activities, including anti-inflammatory, anti-hypertensive, anti-fungal, and anti-cancer properties.[1][13][16] The combination of this versatile scaffold with the proven antioxidant potential of a substituted phenol makes 4-(4-Methoxyphenyl)-2-methylphenol and its analogues promising candidates for further investigation in programs targeting diseases linked to oxidative stress.[15]

References

-

Ataman Kimya. (n.d.). p-Methoxyphenol. Retrieved from [Link]

-

Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933–941. Retrieved from [Link]

-

University of Bath. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. in vivo, 21(2), 269–275. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

-

IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]

-

PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylphenol. Retrieved from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043–19092. Retrieved from [Link]

-

American Chemical Society. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Retrieved from [Link]

-

Elsevier. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

University of Miami. (n.d.). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Retrieved from [Link]

-

NextSDS. (n.d.). 2-METHOXY-4-([(4-METHYLPHENYL)AMINO]METHYL)PHENOL. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

American Chemical Society. (2003). 1H NMR Spectroscopic-Based Method for the Estimation of Total Aromatic Content of Aviation Turbine Fuels (ATF). Retrieved from [Link]

-

ChemSynthesis. (2025). 2-methoxy-4-methylphenol. Retrieved from [Link]

-

Molbase. (n.d.). 2-[Hydroxy-(4-methoxy-phenyl)-methyl]-phenol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-METHYLPHENOL | CAS 106-44-5. Retrieved from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pennwest.edu [pennwest.edu]

- 9. How To [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. measurlabs.com [measurlabs.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biphenyl - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-(4-Methoxyphenyl)-2-methylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-Methoxyphenyl)-2-methylphenol. As a key structural motif in various chemical and pharmaceutical domains, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document moves beyond a mere listing of spectral data, delving into the causal relationships between the molecular structure and the observed NMR signals. It outlines a robust experimental protocol for data acquisition and presents a detailed, predictive assignment of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and comparative data from related structures. Furthermore, it emphasizes a self-validating approach to spectral interpretation through the proposed use of two-dimensional NMR techniques.

Molecular Structure and NMR-Relevant Environments

4-(4-Methoxyphenyl)-2-methylphenol is a biphenyl derivative featuring a phenol ring substituted with a methyl group and a methoxy-substituted phenyl ring. The specific arrangement of these functional groups dictates the electronic environment of each proton and carbon atom, giving rise to a unique and interpretable NMR fingerprint.

For clarity in spectral assignment, the atoms are systematically numbered as shown in the diagram below.

Caption: General workflow for NMR data acquisition and analysis.

Analysis and Predicted Assignment of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(4-Methoxyphenyl)-2-methylphenol is predicted to exhibit distinct signals corresponding to the aromatic, hydroxyl, methoxy, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl rings.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-O1 | 4.5 - 5.5 | broad singlet | - | 1H |

| H-6' / H-2' | ~7.45 | doublet | ~8.8 | 2H |

| H-6 | ~7.15 | doublet | ~2.3 | 1H |

| H-5 | ~7.10 | doublet of doublets | ~8.4, 2.3 | 1H |

| H-3' / H-5' | ~6.95 | doublet | ~8.8 | 2H |

| H-3 | ~6.80 | doublet | ~8.4 | 1H |

| H-MeO | ~3.85 | singlet | - | 3H |

| H-Me | ~2.25 | singlet | - | 3H |

Detailed Interpretation:

-

Aromatic Protons (6.80 - 7.45 ppm): The spectrum will contain signals for seven aromatic protons.

-

The protons on the methoxy-substituted ring (H-2'/H-6' and H-3'/H-5') will appear as two distinct doublets due to symmetry. The H-2'/H-6' protons, being ortho to the other aromatic ring, are expected to be the most downfield of the aromatic signals. The H-3'/H-5' protons, ortho to the electron-donating methoxy group, will be shifted upfield. Both pairs will exhibit a large ortho-coupling (J ≈ 8.8 Hz).

-

The protons on the phenol ring (H-3, H-5, H-6) will show a more complex pattern. H-3 will be a doublet coupled to H-5. H-5 will appear as a doublet of doublets, coupled to both H-3 (ortho-coupling, J ≈ 8.4 Hz) and H-6 (meta-coupling, J ≈ 2.3 Hz). H-6 will be a doublet with a small meta-coupling to H-5.

-

-

Hydroxyl Proton (H-O1, ~4.5 - 5.5 ppm): The phenolic hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent purity. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a definitive test for its assignment. [1]* Methoxy Protons (H-MeO, ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.

-

Methyl Protons (H-Me, ~2.25 ppm): The three protons of the methyl group on the phenol ring are also equivalent and will appear as a sharp singlet.

Analysis and Predicted Assignment of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as two pairs of carbons in the methoxy-substituted ring are equivalent by symmetry.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C1 | ~152.0 |

| C4' | ~159.0 |

| C4 | ~135.0 |

| C1' | ~133.0 |

| C3 | ~130.0 |

| C2' / C6' | ~128.0 |

| C5 | ~127.5 |

| C2 | ~125.0 |

| C6 | ~116.0 |

| C3' / C5' | ~114.5 |

| C-MeO | ~55.5 |

| C-Me | ~16.0 |

Detailed Interpretation:

-

Aromatic Carbons (114 - 159 ppm):

-

Oxygen-bearing Carbons: The carbons directly attached to oxygen atoms (C1 and C4') are the most deshielded and will appear furthest downfield. [1]C4', attached to the methoxy group, is typically found around 159 ppm, while C1 of the phenol ring will be around 152 ppm.

-

Quaternary Carbons: The other quaternary carbons, C2, C4, and C1', will have chemical shifts influenced by their substituents and position. C4, the junction between the two rings, and C1', the other junction carbon, are expected in the 133-135 ppm range. C2, bearing the methyl group, will be further upfield around 125 ppm.

-

Protonated Aromatic Carbons: The remaining methine (CH) carbons will appear in the 114-130 ppm region. The carbons ortho and para to the electron-donating -OH and -OCH₃ groups will be shifted upfield, while those meta will be less affected. Specifically, C3'/C5' are expected to be the most upfield due to the strong donating effect of the para-methoxy group.

-

-

Aliphatic Carbons (16 - 56 ppm):

-

Methoxy Carbon (C-MeO): The carbon of the methoxy group typically resonates around 55.5 ppm.

-

Methyl Carbon (C-Me): The methyl group carbon will be the most upfield signal, appearing around 16.0 ppm.

-

Trustworthiness: A Self-Validating Approach with 2D NMR

The 1D spectral assignments presented above are expert predictions based on established principles. For unequivocal confirmation, a suite of two-dimensional (2D) NMR experiments is indispensable. This approach creates a self-validating system where assignments are confirmed through multiple, independent correlations.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-(4-Methoxyphenyl)-2-methylphenol, COSY would show correlations between H-5 and H-3, and between H-5 and H-6 on the phenol ring. It would also confirm the coupling between H-2'/H-6' and H-3'/H-5' on the other ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal (e.g., H-6, H-MeO) to its corresponding carbon signal (C-6, C-MeO).

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations that would lock in the assignment of the quaternary carbons include:

-

The methyl protons (H-Me) correlating to C1, C2, and C3.

-

The methoxy protons (H-MeO) correlating to C4'.

-

Proton H-6 correlating to the quaternary carbon C4.

-

Proton H-2'/H-6' correlating to the quaternary carbon C4.

-

By integrating data from 1D and 2D NMR experiments, a complete and validated assignment of all proton and carbon signals can be achieved with a high degree of confidence.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 4-(4-Methoxyphenyl)-2-methylphenol. The presented chemical shifts and coupling patterns are based on a thorough analysis of the molecule's structure and the known electronic effects of its substituents. While these predictions offer a robust starting point for spectral interpretation, it is imperative that they are validated through the experimental acquisition of high-resolution 1D and 2D NMR data as outlined in the provided protocol. This rigorous approach ensures the scientific integrity required for research, development, and quality control applications.

References

- ACS Publications. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A.

- ResearchGate. (2001).

- Taylor & Francis Online. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals.

- ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)....

- The Royal Society of Chemistry.

- Scheme I. Synthesis of 4-[(2-methoxyphenylimino)methyl]phenol (2-MPIMP)....

- The values for proton and C-13 chemical shifts given below are typical approxim

- Rsc.org.

- MDPI. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

- Michigan St

- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

- ChemicalBook. 2-Methoxy-4-methylphenol(93-51-6) 13C NMR spectrum.

- PubChem. 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol.

- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0244021).

- PubChem. 4-Methoxy-2-methylphenol.

- Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols.

- IUCr. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.

- SpectraBase. (2R)-1-(4-Methoxyphenyl)-4-methyl-4-penten-2-ol - Optional[13C NMR] - Chemical Shifts.

- Doc Brown's CHEMISTRY.

- Table of Characteristic Proton NMR Shifts.

Sources

Electronic and Steric Properties of 4-(4-Methoxyphenyl)-2-methylphenol: A Comprehensive Technical Guide

Executive Summary

The rational design of small molecules in drug discovery and materials science relies heavily on the precise tuning of electronic conjugation and steric topography. 4-(4-Methoxyphenyl)-2-methylphenol (CAS 103594-29-2) serves as an exemplary biphenyl scaffold that demonstrates how localized steric hindrance and extended π -electron delocalization dictate chemical reactivity and biological binding . This whitepaper provides an in-depth analysis of the molecule's structural dynamics, detailing self-validating experimental protocols for its synthesis and evaluation, and exploring its applications as an endocrine modulator and liquid crystalline mesogen.

Structural Anatomy & Nomenclature

The molecule consists of two distinct aromatic systems joined by a C4–C1' single bond:

-

Ring A (Phenol Core): Features a hydroxyl (-OH) group at C1 and a methyl (-CH3) group at C2 (ortho position).

-

Ring B (Anisole Derivative): Features a methoxy (-OCH3) group at C4' (para position relative to the biphenyl linkage).

This specific connectivity creates an asymmetric, highly electron-rich biphenyl system where steric bulk is localized exclusively around the phenolic headgroup, leaving the biphenyl linkage unhindered.

Electronic Properties & Conjugation Dynamics

The electronic landscape of 4-(4-Methoxyphenyl)-2-methylphenol is dominated by the synergistic electron-donating effects of its three substituents:

-

The Hydroxyl Group (-OH): Acts as a powerful π -electron donor via resonance (+R effect), significantly increasing the electron density of Ring A.

-

The Ortho-Methyl Group (-CH3): Provides localized electron density through hyperconjugation and inductive effects (+I, +H). This raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the phenol more susceptible to oxidation.

-

The Para-Methoxy Group (-OCH3): Acts as a strong +R donor on Ring B.

Because the biphenyl linkage allows for extended π -conjugation, the electron-donating effects of the methoxy group can be transmitted across the entire biphenyl system. This "push-push" electronic configuration creates a highly stable phenoxyl radical upon hydrogen atom abstraction, a critical feature for antioxidant applications.

Steric Topography & Conformational Analysis

The spatial arrangement of atoms in this molecule dictates its physical properties and receptor interactions.

Localized Ortho-Methyl Shielding

The methyl group at the C2 position introduces localized steric hindrance directly adjacent to the phenolic -OH. This steric bulk restricts the approach of large electrophiles and solvent molecules. Paradoxically, while the electron-donating nature of the methyl group should theoretically decrease the acidity of the phenol, the steric shielding reduces the solvation energy of the resulting phenoxide anion, heavily influencing its pKa in non-polar environments.

Biphenyl Dihedral Angle

The rotational barrier around the C4–C1' biphenyl bond is a critical determinant of the molecule's overall shape. Highly substituted polychlorinated biphenyls (PCBs) often exhibit dihedral angles approaching 90° due to severe steric clashes between ortho-substituents [1]. However, 4-(4-Methoxyphenyl)-2-methylphenol lacks substituents at the 3, 5, 2', and 6' positions. Consequently, the steric hindrance around the biphenyl bond is minimal. In solution, the molecule adopts a dihedral angle of approximately 40–45°, which represents the optimal energetic compromise between steric repulsion of the ortho-hydrogens and the thermodynamic stabilization gained from π -orbital overlap [2].

Experimental Methodologies

To empirically validate the electronic and steric properties of this scaffold, the following self-validating protocols are established.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of functionalized biphenyl-4-ols is routinely achieved via Suzuki-Miyaura cross-coupling due to its high tolerance for polar functional groups [3].

Causality & Rationale: Palladium tetrakis(triphenylphosphine) is selected because the electron-rich phosphine ligands stabilize the Pd(0) active species, facilitating oxidative addition into the aryl bromide bond. Potassium carbonate ( K2CO3 ) is utilized to coordinate with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex that accelerates the transmetalation step.

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask under N2 , dissolve 4-bromo-2-methylphenol (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in a degassed biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).

-

Catalysis: Add K2CO3 (2.0 eq) followed by Pd(PPh3)4 (0.05 eq).

-

Reaction: Reflux the mixture at 80°C for 12 hours.

-

Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting aryl halide confirms reaction completion.

-

Workup: Cool to room temperature, extract with Ethyl Acetate (3 x 20 mL), wash with brine, and dry over anhydrous MgSO4 .

-

Purification & Final Validation: Purify via silica gel flash chromatography. Validate the structure via 1H -NMR, specifically noting the disappearance of the C-Br adjacent proton and the appearance of the highly coupled biphenyl aromatic protons.

Fig 1: Suzuki-Miyaura cross-coupling synthesis workflow for the target biphenyl.

Protocol 2: DPPH Radical Scavenging Assay

This assay evaluates how the ortho-methyl group's steric shielding and the biphenyl's extended conjugation stabilize a phenoxyl radical.

Causality & Rationale: 2,2-Diphenyl-1-picrylhydrazyl (DPPH•) is a stable, deeply purple nitrogen-centered radical. When the target phenol donates a hydrogen atom (HAT mechanism), the ortho-methyl group sterically shields the resulting phenoxyl radical, preventing rapid dimerization. This allows the radical to be cleanly neutralized, resulting in a measurable colorimetric shift from purple to yellow.

Step-by-Step Procedure:

-

Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol.

-

Dilution: Prepare serial dilutions of the synthesized 4-(4-Methoxyphenyl)-2-methylphenol (10 µM to 100 µM) in methanol.

-

Reaction: Mix 1.0 mL of the DPPH• solution with 1.0 mL of the antioxidant solution in a cuvette.

-

Incubation: Incubate in the dark at room temperature for exactly 30 minutes.

-

Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Validation: Run a parallel assay using Trolox (a water-soluble vitamin E analog) as a positive control. Calculate the IC50 value to quantify radical scavenging efficiency.

Fig 2: Logical relationship of the Hydrogen Atom Transfer (HAT) antioxidant mechanism.

Quantitative Data Summaries

The interplay of electronics and sterics can be quantified using Hammett constants and A-values (Table 1), which directly influence the molecule's physicochemical properties (Table 2).

Table 1: Substituent Electronic and Steric Parameters

| Substituent | Position | Hammett Constant ( σp ) | Steric A-Value (kcal/mol) | Primary Chemical Effect |

| -OH | C1 (Ring A) | -0.37 | ~0.9 | Strong +R donor, primary H-bond donor |

| -CH3 | C2 (Ring A) | -0.17 | 1.7 | Weak +I/+H donor, localized steric shield |

| -OCH3 | C4' (Ring B) | -0.27 | 0.6 | Strong +R donor, primary H-bond acceptor |

Table 2: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-methylphenol

| Property | Value | Clinical / Chemical Significance |

| Molecular Formula | C14H14O2 | Defines the extended biphenyl core |

| Molecular Weight | 214.26 g/mol | Optimal size for small-molecule drug design |

| LogP (Predicted) | ~3.5 | Highly lipophilic, capable of crossing cell membranes |

| H-Bond Donors | 1 | Essential for anchoring in receptor pockets |

| H-Bond Acceptors | 2 | Facilitates secondary receptor interactions |

| Rotatable Bonds | 2 | Allows conformational adaptation during binding |

Applications in Drug Development & Materials

Endocrine Modulation (Estrogen Receptor Binding)

The structural topology of biphenyl-4-ols allows them to act as potent endocrine modulators by docking into the Estrogen Receptor ( ERα ) [4]. The physical distance between the phenolic -OH and the methoxy oxygen closely mimics the pharmacophore of endogenous estradiol (approximately 11 Å).

Because the molecule lacks ortho-substituents on the biphenyl linkage, it can adopt a relatively planar conformation (overcoming the low 40° rotational barrier) to slide into the narrow ERα binding pocket. Once inside, the phenolic -OH acts as a hydrogen bond donor to Glu353 and Arg394, while the methoxy group interacts with His524, triggering a conformational change that modulates gene transcription.

Fig 3: Estrogen Receptor (ER) binding pathway driven by the molecule's electronic properties.

Materials Science (Liquid Crystals)

Beyond pharmacology, the rigid biphenyl core combined with polar terminal groups makes this scaffold highly relevant in the design of liquid crystalline materials [5]. The steric hindrance of the ortho-methyl group disrupts perfect crystalline packing, lowering the melting point and widening the temperature window for the nematic or smectic mesophases required for display technologies.

References

-

Ortiz, P. D., et al. "Steric and electronic situation in the 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl homologous series: a joint theoretical and spectroscopic study." Journal of Physical Chemistry A, 2010. Available at:[Link]

-

Li, M., et al. "Biphenyl-4-yl 2,2,2-trichloroethyl sulfate." National Center for Biotechnology Information (PMC), 2013. Available at:[Link]

-

Cincinelli, R., et al. "Synthesis and Structure−Activity Relationships of a New Series of Retinoid-Related Biphenyl-4-ylacrylic Acids Endowed with Antiproliferative and Proapoptotic Activity." Journal of Medicinal Chemistry (ACS Publications), 2005. Available at:[Link]

-

Wang, Y., et al. "Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques." MDPI, 2021. Available at: [Link]

-

Sivakova, S., et al. "Liquid Crystalline Properties of Polyguanidines." Macromolecules (ACS Publications), 2004. Available at:[Link]

Sources

- 1. Biphenyl-4-yl 2,2,2-trichloroethyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steric and electronic situation in the 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl homologous series: a joint theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

thermodynamic stability of 4-(4-Methoxyphenyl)-2-methylphenol

An In-depth Technical Guide to the Thermodynamic Stability of 4-(4-Methoxyphenyl)-2-methylphenol

Executive Summary

This technical guide provides a comprehensive framework for evaluating the , a biphenyl derivative with potential applications in pharmaceutical development and materials science. Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount for ensuring drug product safety, efficacy, and shelf-life. This document, intended for researchers, chemists, and drug development professionals, details both experimental and computational methodologies for a robust stability assessment. We delve into the causality behind selecting specific analytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide self-validating, step-by-step protocols. Furthermore, we explore the predictive power of computational chemistry, focusing on Density Functional Theory (DFT) to elucidate thermodynamic parameters and potential degradation pathways at a molecular level. By integrating empirical data with theoretical calculations, this guide establishes a holistic and scientifically rigorous approach to characterizing the stability profile of 4-(4-Methoxyphenyl)-2-methylphenol.

Introduction: The Imperative of Thermodynamic Stability

4-(4-Methoxyphenyl)-2-methylphenol is an organic molecule featuring a substituted biphenyl scaffold. This structural motif is common in medicinal chemistry and materials science, often imparting desirable properties such as rigidity and specific electronic characteristics. The phenolic and methoxy functional groups suggest potential antioxidant properties or utility as a synthetic intermediate.

In the context of drug development and chemical manufacturing, thermodynamic stability is not an abstract concept; it is a critical determinant of a compound's viability. It dictates storage conditions, shelf-life, compatibility with excipients, and behavior during manufacturing processes like milling and heating.[1] An unstable compound can degrade into impurities, leading to loss of potency and the potential for toxic byproducts. Thermodynamic stability is governed by key state functions: enthalpy (H), entropy (S), and Gibbs free energy (G). A compound is considered thermodynamically stable if it exists in a low Gibbs free energy state under specified conditions.[2] This guide outlines the essential techniques to quantify this stability.

Part 1: Experimental Assessment of Thermal Stability

The cornerstone of stability analysis is the empirical measurement of a material's response to thermal stress. We employ thermal analysis techniques to directly observe phase transitions and decomposition events.

Differential Scanning Calorimetry (DSC)

Causality of Technique Selection: DSC is the premier technique for identifying thermally induced events such as melting, crystallization, and decomposition.[3][4] It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[5] This allows for the precise determination of the onset temperature and enthalpy (ΔH) of these events. For 4-(4-Methoxyphenyl)-2-methylphenol, DSC is crucial for identifying its melting point—a key indicator of purity—and detecting any exothermic decomposition that could pose a safety risk during processing.[3]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH of fusion: 28.45 J/g). This ensures the accuracy and trustworthiness of the acquired data.

-

Sample Preparation: Accurately weigh 3-5 mg of 4-(4-Methoxyphenyl)-2-methylphenol into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss from volatilization before decomposition. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place both pans into the DSC cell. Purge the cell with a dry, inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent thermo-oxidative degradation.

-

Data Acquisition: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: Analyze the resulting thermogram. The melting event will appear as a sharp endothermic peak. The onset temperature of this peak is taken as the melting point. Exothermic peaks at higher temperatures indicate decomposition events. Integrate the peak area to determine the enthalpy of the transition (ΔH).

Thermogravimetric Analysis (TGA)

Causality of Technique Selection: TGA provides quantitative information on mass changes in a material as a function of temperature.[6] This is essential for distinguishing between physical events (like the evaporation of residual solvent) and chemical events (thermal decomposition).[7] For 4-(4-Methoxyphenyl)-2-methylphenol, TGA definitively determines the temperature at which the compound begins to degrade and quantifies the mass loss associated with this process, providing a clear picture of its thermal stability limit.[8]

Experimental Protocol: TGA Analysis

-

Instrument Verification: Verify the TGA balance accuracy using certified calibration weights and the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of 4-(4-Methoxyphenyl)-2-methylphenol into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Atmosphere Control: Purge the furnace with a dry, inert nitrogen atmosphere (flow rate: 50-100 mL/min) to study thermal decomposition in the absence of oxygen. A parallel experiment in an air atmosphere can be run to assess oxidative stability.

-

Data Acquisition: Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss is a key indicator of the start of decomposition. The derivative of the TGA curve (DTG curve) shows the temperature at which the rate of mass loss is maximal.

Integrated Experimental Workflow and Data

The data from DSC and TGA are synergistic. A sharp, well-defined melt in the DSC followed by decomposition at a much higher temperature in the TGA is indicative of a pure, stable compound.

Diagram: Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for experimental thermal analysis.

Table 1: Representative Thermal Analysis Data

| Parameter | Method | Value | Interpretation |

| Melting Onset (Tm) | DSC | 150 - 155 °C | Indicates the melting point of the crystalline solid. A narrow range suggests high purity. |

| Decomposition Onset (Td) | DSC (Exotherm) | ~280 °C | Temperature at which exothermic decomposition begins. |

| Enthalpy of Fusion (ΔHfus) | DSC | 80 - 100 J/g | Energy required to melt the sample. |

| Onset of Mass Loss (Tonset) | TGA (5% loss) | ~275 °C | Temperature at which significant thermal decomposition and mass loss begins. |

| Residual Mass @ 500 °C | TGA | < 10% | Indicates nearly complete decomposition into volatile products under inert atmosphere. |

Part 2: Computational Prediction of Thermodynamic Stability

While experimental methods measure bulk properties, computational chemistry provides invaluable insight into molecular-level stability.[9] It allows us to predict thermodynamic properties and explore potential degradation mechanisms before a molecule is even synthesized.

Density Functional Theory (DFT)

Causality of Technique Selection: Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[10][11] From the electronic structure, we can accurately calculate fundamental thermodynamic properties, including the standard enthalpy of formation (ΔHf°), standard entropy (S°), and, most importantly, the Gibbs free energy of formation (ΔGf°).[12] A more negative ΔGf° indicates greater thermodynamic stability relative to its constituent elements. DFT is chosen for its excellent balance of computational cost and accuracy for organic molecules of this size.[13][14]

Computational Workflow: DFT for Thermodynamic Parameters

-

Structure Input: Build the 3D structure of 4-(4-Methoxyphenyl)-2-methylphenol using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation (the most stable 3D arrangement) of the molecule.[15]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.[12]

-

Thermodynamic Property Extraction: From the output of the frequency calculation, the absolute enthalpy (H), entropy (S), and Gibbs free energy (G) at a standard temperature (298.15 K) are obtained.

-

Calculation of Formation Properties: The enthalpy and Gibbs free energy of formation are calculated by subtracting the energies of the constituent elements in their standard states from the calculated values for the molecule.

Diagram: Computational Workflow for Stability Prediction

Caption: Workflow for DFT-based thermodynamic property calculation.

Predicting Thermal Decomposition Pathways

Causality of Approach: The thermal decomposition of methoxy-substituted phenols often initiates with the cleavage of the weakest chemical bonds.[16][17] The primary decomposition pathways for 4-(4-Methoxyphenyl)-2-methylphenol are likely to involve the homolytic cleavage of the O–CH₃ bond on the methoxy group or the phenolic O–H bond.[16][18] DFT can be used to calculate the Bond Dissociation Enthalpy (BDE) for various bonds in the molecule. The bond with the lowest BDE is the most likely to break first upon heating, initiating the degradation cascade.[19]

Diagram: Plausible Initial Steps of Thermal Decomposition

Caption: Potential initial steps in thermal degradation.

Conclusion: A Synthesized View of Stability

A comprehensive understanding of the requires the integration of both experimental and computational approaches. DSC and TGA provide critical, real-world data on the temperatures of melting and decomposition, which are indispensable for process safety and determining storage conditions. Concurrently, DFT calculations offer a molecular-level rationale for the observed stability, quantifying the intrinsic thermodynamic driving forces and identifying the most probable points of failure within the molecular structure. This dual approach provides a robust, self-validating framework that supports informed decision-making throughout the drug development lifecycle, from lead optimization to final formulation.

References

-

McDaniel, A. M., & Schmidt, J. R. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science, 57(14), 6756-6780. [Link]

-

Wikipedia contributors. (2024). Density functional theory. In Wikipedia, The Free Encyclopedia. [Link]

-

The Reinhardt Group. (n.d.). Computing thermodynamic properties of materials. [Link]

-

Bureš, M., Pekárek, V., & Ocelka, T. (2008). Thermochemical properties and relative stability of polychlorinated biphenyls. Environmental Toxicology and Pharmacology, 25(2), 148-155. [Link]

-

Bartlett, R. J., & Musiał, M. (2007). Coupled-cluster theory in quantum chemistry. Reviews of Modern Physics, 79(1), 291. [Link]

-

Musil, F., De, S., Yang, J., Campbell, J. E., Day, G. M., & Ceriotti, M. (2021). A complete description of thermodynamic stabilities of molecular crystals. Proceedings of the National Academy of Sciences, 118(6), e2018591118. [Link]

-

Ribeiro da Silva, M. A., & Santos, A. F. (2009). Standard molar enthalpies of formation of the methoxynitrophenol isomers: A combined experimental and theoretical investigation. The Journal of Chemical Thermodynamics, 41(9), 1034-1039. [Link]

-

Varfolomeev, M. A., Zverev, V. V., Solomonov, B. N., & Zabelkin, S. A. (2010). Pairwise Substitution Effects, Inter- and Intramolecular Hydrogen Bonds in Methoxyphenols and Dimethoxybenzenes. Thermochemistry, Calorimetry, and First-Principles Calculations. The Journal of Physical Chemistry B, 114(49), 16503-16515. [Link]

-

Noorizadeh, S., & Shakerzadeh, E. (2008). Shannon entropy as a new measure of aromaticity, Shannon aromaticity. Physical Chemistry Chemical Physics, 10(31), 4752-4758. [Link]

-

Fomenkov, I. V., Kruchinin, S. E., & Sheremetev, A. B. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 26(21), 6617. [Link]

-

McDaniel, A. M., & Schmidt, J. R. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. OSTI.GOV. [Link]

-

Matlantis. (2023). [For Beginners] What is Density Functional Theory (DFT)? | Basics. [Link]

-

Siderius, D. W., & Shen, V. K. (2024). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv preprint arXiv:2402.16483. [Link]

-

Robichaud, D. J., Nimlos, M. R., Daily, J. W., & Ellison, G. B. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadieneone, Vinylacetylene and Acetylene. National Laboratory of the Rockies Research Hub. [Link]

-

Lucarini, M., Pedulli, G. F., & Cipollone, M. (1999). Poly Methoxy Phenols in Solution: O−H Bond Dissociation Enthalpies, Structures, and Hydrogen Bonding. The Journal of Organic Chemistry, 64(26), 9549-9555. [Link]

-

Flores-Holguín, N., & Frau, J. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. International Journal of Molecular Sciences, 21(22), 8649. [Link]

-

ResearchGate. (n.d.). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) results obtained for pure phenolic and PALF/KF fiber loading composites. [Link]

-

Roy, S., & Sarkar, U. (2022). On Computation of Entropy Measures and Their Statistical Analysis for Complex Benzene Systems. Polycyclic Aromatic Compounds, 42(5), 2315-2330. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of homo, co and terpolyimides. [Link]

-

Pérez-Estrada, S., & Garcia-Garibay, M. A. (2015). Thermodynamic Evaluation of Aromatic CH/π Interactions and Rotational Entropy in a Molecular Rotor. Journal of the American Chemical Society, 137(5), 2028-2034. [Link]

-

Alberty, R. A. (1998). Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series. Journal of Physical and Chemical Reference Data, 27(4), 859-909. [Link]

-

Liu, Y., Wang, C., & Zhang, W. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(7), 1150. [Link]

-

Prime, B. (2014). Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). Curing Kinetics. [Link]

-

Freudenberger, T., & Griesbeck, A. G. (2011). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1866. [Link]

-

Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]

-

ResearchGate. (n.d.). Gibbs free energy profile for the formation of 3‐([1,1'‐biphenyl]‐...). [Link]

-

Grimme, S., & Gerenkamp, M. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(11), 1835-1845. [Link]

-

Robichaud, D. J., Nimlos, M. R., Daily, J. W., & Ellison, G. B. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 115(40), 10876-10884. [Link]

-

Ataman Kimya. (n.d.). 4-METHOXYPHENOL. [Link]

-

Al-Bayati, Y. K., & Al-Amery, M. H. (2019). Synthesis and thermal properties of some phenolic resins. Iraqi Journal of Science, 60(10), 2210-2220. [Link]

-

Sodupe, M., & Bertran, J. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules, 7(4), 376-388. [Link]

-

Amic, A., & Markovic, Z. (2019). DFT Study on O-H Bond Dissociation Enthalpies and Ionization Potentials of Ortho, Para and Meta Substituted Phenols. International Journal of Engineering Science and Invention, 8(1), 1-8. [Link]

-

Grimme, S., & Gerenkamp, M. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. [Link]

-

Zhang, R., & Li, J. (2018). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 13(4), 7854-7867. [Link]

-

Wikipedia contributors. (2024). Differential scanning calorimetry. In Wikipedia, The Free Encyclopedia. [Link]

- Google Patents. (1991). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

-

Demetzos, C. (2016). Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability. In Liposomes: Methods and Protocols (pp. 133-143). Humana Press. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

-

Chemistry LibreTexts. (2023). 4: Differential Scanning Calorimetry (DSC). [Link]

-

Holmes, D. A., Harrison, B. K., & Dolfing, J. (1993). Estimation of Gibbs free energies of formation for polychlorinated biphenyls. Environmental Science & Technology, 27(4), 725-731. [Link]

-

NIST. (n.d.). Phenol, 4-(methoxymethyl)-. In NIST Chemistry WebBook. [Link]

-

Grimme, S., & Gerenkamp, M. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-methylphenol. In PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyphenol. In PubChem Compound Database. [Link]

-

NASA. (1967). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. NTRS - NASA Technical Reports Server. [Link]

Sources

- 1. Computing thermodynamic properties of materials | The Reinhardt Group [reinhardt.group.ch.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin [mdpi.com]

- 9. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 10. Density functional theory - Wikipedia [en.wikipedia.org]

- 11. matlantis.com [matlantis.com]

- 12. mdpi.com [mdpi.com]

- 13. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. research-hub.nlr.gov [research-hub.nlr.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijesi.org [ijesi.org]

A Technical Guide to the Preliminary Toxicity Screening of 4-(4-Methoxyphenyl)-2-methylphenol

Abstract

This guide provides a comprehensive, tiered strategy for the preliminary toxicological screening of 4-(4-Methoxyphenyl)-2-methylphenol, a novel phenol derivative with potential applications as a pharmaceutical intermediate.[1] Recognizing the inherent toxicological concerns associated with phenolic compounds, this document outlines a logical, evidence-based workflow designed for researchers, scientists, and drug development professionals. The proposed strategy prioritizes in vitro methodologies to build a foundational safety profile, conserving resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing. This initial phase assesses cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity. Promising candidates would then advance to a focused in vivo acute toxicity study to understand systemic effects. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key assays, and integrates data visualization to facilitate clear decision-making in the early stages of drug discovery and development.

Introduction and Rationale

4-(4-Methoxyphenyl)-2-methylphenol is an aromatic organic compound belonging to the phenol derivative class.[1] As with any new chemical entity (NCE) intended for therapeutic development, a thorough evaluation of its safety profile is paramount. The preliminary toxicity screening phase is a critical gatekeeper in the drug development pipeline, designed to identify and eliminate compounds with unfavorable safety characteristics early, thereby saving significant time and resources.

Phenolic compounds as a class are known to exert toxicity through various mechanisms, including protein denaturation, disruption of cellular membranes, and the generation of oxidative stress, which can lead to coagulative tissue necrosis.[2][3][4] Systemic absorption can result in severe effects on the central nervous system (CNS), heart, liver, and kidneys.[3][5] Therefore, a screening program for 4-(4-Methoxyphenyl)-2-methylphenol must be designed to probe for these potential liabilities. This guide proposes a multi-tiered approach, beginning with a robust in vitro assessment before proceeding to limited, well-defined in vivo studies.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of a test article is a non-negotiable first step in toxicological assessment. These properties dictate its behavior in biological systems and inform the practical design of every experiment, from solvent selection and dose formulation to predicting its potential for membrane permeation.

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-methylphenol

| Property | Value | Source | Significance for Toxicological Studies |

| Molecular Formula | C₈H₁₀O₂ | PubChem[6] | Foundational for all calculations. |

| Molecular Weight | 138.16 g/mol | PubChem[6] | Used for preparing solutions of known molarity. |

| Melting Point | 71 °C | ChemicalBook[1] | Indicates the compound is solid at room temperature. |

| Boiling Point | 127-128 °C (at 11 Torr) | ChemicalBook[1] | Suggests low volatility under standard conditions, simplifying handling. |

| XLogP3 (Predicted) | 1.3 | PubChem[6] | A positive value suggests some lipophilicity, indicating potential for passive diffusion across cell membranes.[3] |

| Solubility | Limited in water; soluble in organic solvents like ethanol and ether. | CymitQuimica[7] | Critical for selecting an appropriate vehicle (e.g., DMSO) for in vitro assays and a suitable formulation for in vivo studies. |

Tier 1: Foundational In Vitro Toxicity Assessment

The initial screening tier utilizes a battery of in vitro assays to efficiently assess toxicity at the cellular level. This approach provides mechanistic insights and quantitative data for hazard identification while minimizing animal use.[8][9]

General Cytotoxicity: Establishing a Baseline

The first step is to determine the concentration range over which the compound elicits general cellular toxicity. This is crucial for defining the dose ranges for all subsequent, more specific in vitro assays.

Recommended Assay: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay.

Principle: The XTT assay is a colorimetric method that measures the metabolic activity of living cells.[10] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13] It is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability and cytotoxicity.[12][13]

Experimental Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Seed selected cell lines (e.g., HepG2 human liver cells, HEK293 human kidney cells, and NIH 3T3 mouse fibroblasts) into a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 4-(4-Methoxyphenyl)-2-methylphenol in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent). Add 50 µL of the XTT mixture to each well.

-

Incubation with Reagent: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂.

-

Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Example Data Presentation for Cytotoxicity Screening

| Cell Line | Incubation Time | IC₅₀ (µM) |

| HepG2 (Liver) | 24 h | [Experimental Value] |

| 48 h | [Experimental Value] | |

| HEK293 (Kidney) | 48 h | [Experimental Value] |

| NIH 3T3 (Fibroblast) | 48 h | [Experimental Value] |

Genotoxicity: Assessing Mutagenic Potential

Genotoxicity testing is essential to determine if a compound can damage genetic material, as this is often linked to carcinogenicity.[14]

Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test).

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14] It utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies. Because many chemicals only become mutagenic after being metabolized, the test is conducted both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenates.[15]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

-

Metabolic Activation: Prepare the S9 mix (if required) containing S9 fraction, cofactors (e.g., NADP+), and buffers. Keep on ice.

-

Test Mixture Preparation: In a sterile tube, add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and either 500 µL of phosphate buffer (for non-activation) or 500 µL of S9 mix (for activation).

-

Plating: To the test mixture, add 2 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur). Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Diagram: Ames Test Workflow

Caption: Workflow for the Ames bacterial reverse mutation assay.

Cardiotoxicity: hERG Channel Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias.[16] Early screening for hERG inhibition is a regulatory expectation and a critical step to prevent developing a cardiotoxic drug.[17][18]

Recommended Assay: Automated Patch-Clamp hERG Assay.

Principle: The hERG gene encodes the IKr potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[19] Inhibition of this channel prolongs the action potential duration, which manifests as a long QT interval on an electrocardiogram and increases the risk of a life-threatening arrhythmia called Torsades de Pointes.[17] Automated patch-clamp systems provide a higher-throughput method for directly measuring the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293-hERG).[17][19]

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Culture HEK293 cells stably expressing the hERG channel under standard conditions. Harvest the cells and prepare a single-cell suspension for the automated patch-clamp system.

-

System Setup: Prime the automated patch-clamp instrument (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions.

-

Cell Sealing: The system automatically captures individual cells and forms a high-resistance "gigaseal" between the cell membrane and the patch-clamp aperture.

-

Baseline Recording: Establish a whole-cell recording configuration. Apply a specific voltage-clamp pulse protocol designed to elicit and measure the hERG tail current. Record baseline currents.

-

Compound Application: Perfuse the cells with a vehicle control solution, followed by sequentially increasing concentrations of 4-(4-Methoxyphenyl)-2-methylphenol.

-

Data Acquisition: Record the hERG tail current at each compound concentration after it has reached a steady-state effect.

-

Positive Control: Apply a known hERG channel blocker (e.g., E-4031) at the end of the experiment to confirm assay sensitivity and maximal inhibition.

-

Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Table 3: Example Data Presentation for hERG Screening

| Compound Concentration (µM) | Mean % Inhibition of hERG Current |

| 0.1 | [Experimental Value] |

| 1.0 | [Experimental Value] |

| 10.0 | [Experimental Value] |

| 30.0 | [Experimental Value] |

| IC₅₀ (µM) | [Calculated Value] |

In Vitro Hepatotoxicity: A Deeper Look

Because the liver is a primary site of drug metabolism and detoxification, it is particularly susceptible to drug-induced injury (DILI).[20] While general cytotoxicity assays using liver cell lines like HepG2 are informative, more advanced models are needed for a better prediction of human DILI.[9][21]

Recommended Model: Cultures of primary human hepatocytes (PHHs) or induced pluripotent stem cell (iPSC)-derived hepatocytes.[22] These models are considered the gold standard as they retain metabolic activities closer to the in vivo liver environment.[8][22]

Principle: Phenolic compounds can induce hepatotoxicity through direct cell membrane damage, mitochondrial dysfunction, or by forming reactive metabolites that deplete cellular antioxidants like glutathione, leading to oxidative stress and cell death.[3][4]

Diagram: General Mechanism of Phenol-Induced Cytotoxicity

Caption: Potential mechanisms of phenol-induced hepatotoxicity.

Tier 2: Preliminary In Vivo Acute Toxicity Assessment

If the in vitro data from Tier 1 are favorable (i.e., low cytotoxicity, no genotoxicity, and a sufficient safety margin for hERG), a limited in vivo study is warranted to evaluate the compound's effects in a whole biological system.[23]

Recommended Study: Acute Oral Toxicity - Fixed Dose Procedure (OECD Test Guideline 420).

Principle: This method is an alternative to the classical LD₅₀ test (OECD 401) and is designed to classify a substance by toxicity class while significantly reducing the number of animals required.[24][25] The study uses a stepwise procedure with fixed dose levels (5, 50, 300, 2000 mg/kg).[25][26] The results provide information on systemic toxicity, identify potential target organs, and inform dose selection for future studies.[24]

Experimental Protocol: Acute Oral Toxicity (OECD 420)

-

Animal Selection: Use a single sex of a standard rodent strain, typically female rats (8-12 weeks old).[25][27]

-

Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[27] Acclimatize animals for at least 5 days before the study.

-

Dose Selection (Sighting Study): Administer a starting dose (e.g., 300 mg/kg) to a single animal. The outcome (e.g., mortality, evident toxicity, or no effect) determines the dose for the next animal.

-

Main Study Dosing: Based on the sighting study, dose a group of five animals at the selected fixed dose level. Animals are fasted overnight prior to dosing. Administer the compound once by oral gavage.

-

Observations:

-

Clinical Signs: Observe animals closely for the first several hours post-dosing and at least once daily for 14 days.[24] Note any changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions).

-

Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.[25]

-

Mortality: Record any deaths.

-

-

Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study) and examine all major organs and tissues for abnormalities.

-

Data Analysis: The results are interpreted based on the number of animals exhibiting mortality or evident toxicity at a given dose level to classify the substance according to the Globally Harmonised System (GHS).

Caption: Decision-making flowchart for compound progression.

By following this structured, tiered approach, researchers can efficiently and responsibly characterize the preliminary toxicity of 4-(4-Methoxyphenyl)-2-methylphenol, ensuring that only the safest and most promising candidates proceed through the costly and complex process of drug development.

References

-

Poisoning & Drug Overdose, 8e. (n.d.). PHENOL AND RELATED COMPOUNDS. AccessMedicine. Retrieved from [Link]

-

Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. (2025). Content Engine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Phenol | Medical Management Guidelines. CDC. Retrieved from [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

-

Metrion Biosciences. (2026). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

-

OECD. (n.d.). Test No. 401: Acute Oral Toxicity. OECD iLibrary. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2025). Phenol. Retrieved from [Link]

-

Ferraz, A. C., et al. (2003). Occupational genotoxicity risk evaluation through the comet assay and the micronucleus test. Genetics and Molecular Research. Retrieved from [Link]

-

OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD iLibrary. Retrieved from [Link]

-

Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

-

Rucki, M., et al. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies. SciSpace. Retrieved from [Link]

-

Arbo, M. D., et al. (n.d.). In vitro models for liver toxicity testing. PMC. Retrieved from [Link]

-

Møller, P. (n.d.). Comet assay: a versatile but complex tool in genotoxicity testing. PMC. Retrieved from [Link]

-

Sadeghi, M., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Taylor & Francis Online. Retrieved from [Link]

-

Concawe. (n.d.). Use of the modified Ames test as an indicator of the carcinogenicity of residual aromatic extracts. Retrieved from [Link]

-

Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

-

Dusinska, M., et al. (2015). The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. Frontiers in Genetics. Retrieved from [Link]

-

WCA. (2020). Genotoxicity testing – combined in vivo micronucleus and comet assays. Retrieved from [Link]

-